7-Methoxy-2,2,4-trimethyl-3-(4-methoxyphenyl)-2H-1-benzopyran
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Overview
Description
4',7-dimethoxy-2,2,4-trimethyl-Delta(3)-isoflavan is a methoxyisoflavan that is isoflavan carrying a double bond across positions 3 and 4, methoxy groups at positions 7 and 4' and methyl groups at positions 2, 2 and 4 respectively. It derives from a hydride of an isoflavan.
Scientific Research Applications
Chemical Synthesis and Methodologies
Synthesis Techniques : This compound has been used in various chemical synthesis techniques. For instance, it was involved in the conversion into its corresponding dimethyl ortho ester, showcasing its utility in complex organic synthesis processes (Bourke & Collins, 1997).
Development of Novel Compounds : Research has demonstrated the synthesis of novel compounds using 7-Methoxy-2,2,4-trimethyl-3-(4-methoxyphenyl)-2H-1-benzopyran. This includes the creation of benzopyrans with potential as selective estrogen receptor modulators (SERMs) (Gupta et al., 2006).
Biological and Pharmacological Research
Investigation of Biological Activities : The compound has been used in the study of benzopyrans' biological activities. For example, some derivatives exhibited significant antimicrobial and anti-inflammatory activities (Gummudavelly et al., 2009).
Antitumor Activity : Research into its derivatives has shown potential antitumor activity, highlighting its importance in the development of cancer therapies (Nguyen et al., 2006).
Chemical Properties and Analysis
Chemical Structure Analysis : The compound has been used in studies focusing on the analysis of chemical structures, such as the investigation of its crystal structure (Chantrapromma et al., 1989).
Development of Synthetic Methods : It has also played a role in the development of new synthetic methods for related compounds, showcasing its utility in advancing chemical synthesis techniques (Hua et al., 2009).
Properties
CAS No. |
5188-52-3 |
---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2,2,4-trimethylchromene |
InChI |
InChI=1S/C20H22O3/c1-13-17-11-10-16(22-5)12-18(17)23-20(2,3)19(13)14-6-8-15(21-4)9-7-14/h6-12H,1-5H3 |
InChI Key |
PNVONQDZKVXBHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC)(C)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC)(C)C)C3=CC=C(C=C3)OC |
5188-52-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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